Na⁺/K⁺-ATPase Binding Affinity: Strophanthin K vs. Ouabain and Digoxin
Strophanthin K, as represented by its aglycone strophanthidin, demonstrates a 7-10 fold higher affinity for the Na⁺/K⁺-ATPase compared to the benchmark cardiac glycoside ouabain (g-strophanthin) [1]. In the same assay system, digoxin exhibited a 4-12 fold lower affinity than ouabain [1]. This positions Strophanthin K as having significantly greater intrinsic binding potency at the primary pharmacological target than its closest structural and functional analogs.
| Evidence Dimension | Relative Binding Affinity to Na⁺/K⁺-ATPase |
|---|---|
| Target Compound Data | Strophanthidin (aglycone of Strophanthin K): 7-10 times higher affinity than ouabain. |
| Comparator Or Baseline | Ouabain (g-Strophanthin): Baseline reference. Digoxin: 4-12 times lower affinity than ouabain. |
| Quantified Difference | Strophanthidin exhibits a 7-10 fold higher affinity relative to ouabain. |
| Conditions | Baculovirus-expressed Na⁺/K⁺-ATPase; measured by ATPase inhibition and [³H]ouabain replacement assays. |
Why This Matters
Higher target affinity suggests a potentially greater potency and altered dose-response relationship, which is critical for designing experiments and understanding efficacy.
- [1] Keenan SM, DeLisle RK, Welsh WJ, Paula S, Ball WJ Jr. The non-gastric H,K-ATPase as a tool to study the ouabain-binding site in Na,K-ATPase. Pflugers Arch. 2008;455(5):807-820. View Source
